molecular formula C13H11NO4 B2583179 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid CAS No. 1535466-06-8

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid

Cat. No.: B2583179
CAS No.: 1535466-06-8
M. Wt: 245.234
InChI Key: YYBBRQQDDVCGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid is an organic compound with the CAS Number: 1535466-06-8 . It has a molecular weight of 245.23 . The IUPAC name for this compound is 5-(2-methoxyphenoxy)picolinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO4/c1-17-11-4-2-3-5-12 (11)18-9-6-7-10 (13 (15)16)14-8-9/h2-8H,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid is a compound that can be synthesized through various chemical reactions involving carboxylic acids and pyridine derivatives. For instance, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters can provide substituted pyridines, indicating the versatility of pyridine-carboxylic acid derivatives in synthetic chemistry. This process highlights the use of carboxylic acids as traceless activating groups, leading to high levels of regioselectivity in the synthesis of substituted pyridines (Neely & Rovis, 2014).

Applications in Materials Science

In materials science, pyridine derivatives, including those related to this compound, have been used as cathode interfacial layers (CILs) in polymer solar cells (PSCs). The incorporation of pyridine groups into polymers can lead to improved solubility, enhanced interfacial dipoles, and n-doping of fullerene acceptors, which collectively contribute to increased power conversion efficiencies in PSCs (Chen et al., 2017).

Corrosion Inhibition

Thiazole-based pyridine derivatives, which share structural similarities with this compound, have been studied for their potential as corrosion inhibitors for mild steel. These compounds demonstrate the ability to form protective films on steel surfaces, thus preventing corrosion in acidic environments. The effectiveness of these inhibitors is closely related to their molecular structure, with certain substituents enhancing their inhibitory performance (Chaitra et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

5-(2-methoxyphenoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-11-4-2-3-5-12(11)18-9-6-7-10(13(15)16)14-8-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBBRQQDDVCGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.